Flavanomarein

描述

黄酮马瑞宁是一种天然黄酮类化合物,主要存在于植物金鸡菊(Coreopsis tinctoria Nutt.)中。 该化合物以其多种生物活性而闻名,包括抗氧化、抗炎和对糖尿病肾病的保护作用 .

准备方法

合成路线和反应条件

黄酮马瑞宁可以通过从金鸡菊(Coreopsis tinctoria Nutt.)中提取合成。 提取过程通常涉及使用乙醇或甲醇等溶剂从植物材料中分离黄酮 .

工业生产方法

黄酮马瑞宁的工业生产涉及使用高效液相色谱 (HPLC) 和超高效液相色谱 (UPLC) 等先进技术进行大规模提取,以确保高纯度和高产量 .

化学反应分析

反应类型

黄酮马瑞宁经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物以增强其生物活性至关重要 .

常用试剂和条件

涉及黄酮马瑞宁的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在特定温度和 pH 值等受控条件下进行 .

主要产物

从这些反应中形成的主要产物包括各种黄酮马瑞宁衍生物,这些衍生物表现出增强的生物活性。 这些衍生物通常用于进一步的科学研究和药物应用 .

科学研究应用

Neuroprotective Effects

Flavanomarein has been shown to protect neuronal cells from oxidative stress-induced damage. A study demonstrated that pretreatment with this compound significantly increased cell viability and reduced lactate dehydrogenase release in 6-hydroxydopamine (6-OHDA)-lesioned PC12 cells. The compound was found to improve mitochondrial function and inhibit the activation of pro-inflammatory pathways, suggesting its potential as a neuroprotective agent against neurodegenerative diseases like Parkinson's disease .

Anti-Diabetic Properties

This compound exhibits promising anti-diabetic effects, particularly in the context of diabetic nephropathy. Research indicates that it inhibits high glucose-stimulated epithelial-mesenchymal transition (EMT) in renal cells by modulating key signaling pathways. Specifically, this compound enhances the expression of E-cadherin while reducing levels of α-SMA, Vimentin, and fibronectin, which are markers associated with EMT. This modulation suggests a protective role against renal fibrosis in diabetic conditions .

Antioxidant Activity

The antioxidant properties of this compound have been well-documented. It effectively scavenges free radicals and reduces oxidative stress markers in various cell types. This activity is crucial for preventing cellular damage associated with chronic diseases, including cardiovascular diseases and cancer .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This inhibition leads to decreased expression of pro-inflammatory cytokines, making it a potential therapeutic candidate for inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Therapeutics

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. Furthermore, this compound's ability to inhibit tumor growth in animal models underscores its potential as an adjunct therapy in cancer treatment .

Metabolic Disorders

This compound has been implicated in improving metabolic disorders, particularly by enhancing insulin sensitivity and glucose metabolism. In vitro studies have shown that it can ameliorate high glucose-induced damage in liver cells by regulating key metabolic pathways involved in glucose uptake and glycogen synthesis .

Research Findings Summary Table

Case Studies

- Neuroprotection Against 6-OHDA Toxicity : A study involving PC12 cells demonstrated that this compound pretreatment significantly improved cell viability and reduced markers of neurotoxicity through modulation of the PI3K/AKT signaling pathway .

- Diabetic Nephropathy Model : In HK-2 cells exposed to high glucose conditions, this compound was able to reverse EMT changes by enhancing E-cadherin levels while reducing fibronectin and Vimentin expressions, indicating its protective role against renal fibrosis .

- Cancer Cell Apoptosis : Research showed that this compound could induce apoptosis in various cancer cell lines by regulating apoptotic pathways, highlighting its potential as a natural anticancer agent .

作用机制

相似化合物的比较

黄酮马瑞宁通常与其他黄酮类化合物如丁香素-7-O-β-D-葡萄糖苷、异槲皮素和柏树素进行比较。 虽然这些化合物具有相似的结构特征,但黄酮马瑞宁因其特定的生物活性及其在金鸡菊(Coreopsis tinctoria Nutt.)中的主要存在而独一无二 . 黄酮马瑞宁独特的抗氧化和抗炎特性使其成为各种科学和工业应用中的一种宝贵化合物 .

生物活性

Flavanomarein, a flavonoid predominantly found in Coreopsis tinctoria Nutt., has garnered attention for its diverse biological activities, particularly in the context of cellular protection and metabolic regulation. This compound is noted for its potential therapeutic effects against various diseases, including diabetic nephropathy and neurodegenerative disorders.

1. Cell Proliferation and Epithelial-Mesenchymal Transition (EMT)

Recent studies have demonstrated that this compound significantly enhances cell viability in human proximal tubular epithelial cells (HK-2) subjected to high glucose conditions, which mimic diabetic environments. In a controlled experiment, HK-2 cells treated with this compound exhibited a dose-dependent increase in cell proliferation, with notable improvements at concentrations of 25 µM to 200 µM over 48 hours. The compound also inhibited the EMT process by modulating key marker proteins:

- E-cadherin : Increased expression

- α-SMA, Vimentin, and Fibronectin (FN) : Decreased expression

This modulation indicates a protective effect against high glucose-induced cellular changes associated with diabetic nephropathy, primarily through the Syk/TGF-β1/Smad signaling pathway .

2. Neuroprotective Effects

This compound has shown significant neuroprotective properties in models of oxidative stress. In experiments using PC12 cells and primary cortical neurons treated with 6-hydroxydopamine (6-OHDA), this compound administration resulted in:

- Increased cell viability

- Reduced lactate dehydrogenase (LDH) release

- Improved mitochondrial membrane potential

The underlying mechanisms suggest that this compound protects against neurotoxicity by upregulating the PI3K/AKT signaling pathway while downregulating the NF-κB pathway, which is often activated during inflammatory responses .

Table: Key Mechanisms of this compound's Biological Activity

| Mechanism | Effect | Pathway Involved |

|---|---|---|

| Cell Proliferation | Increased viability | Syk/TGF-β1/Smad |

| EMT Inhibition | Modulation of E-cadherin and mesenchymal markers | Syk/TGF-β1/Smad |

| Neuroprotection | Reduced oxidative stress | PI3K/AKT, NF-κB |

| Anti-inflammatory effects | Decreased TNF-α and PKC-ζ levels | NF-κB |

Case Study 1: Diabetic Nephropathy

In a study focusing on diabetic nephropathy, this compound was shown to inhibit high glucose-induced EMT in HK-2 cells effectively. The treatment not only improved cell viability but also significantly altered the expression levels of key proteins involved in EMT, suggesting potential therapeutic applications for diabetic kidney disease .

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation highlighted the protective effects of this compound on neuronal cells exposed to oxidative stress via 6-OHDA. The results indicated that this compound could mitigate neurotoxic effects by enhancing mitochondrial function and reducing inflammatory markers .

属性

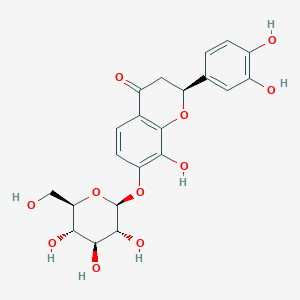

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15+,16+,18-,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGOLFCPSUVVHX-RTHJTPBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973292 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-38-8 | |

| Record name | Flavanomarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanomarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-8-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。